
16a-Methyl-11-oxo Prednisolone
描述
It is an orally available compound that has been evaluated in clinical trials for the treatment of atherosclerosis and associated cardiovascular diseases . 16a-Methyl-11-oxo Prednisolone is a selective inhibitor of bromodomain and extra-terminal domain proteins, which play a crucial role in regulating gene transcription through epigenetic mechanisms .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 16a-Methyl-11-oxo Prednisolone involves multiple steps, starting with the preparation of the core quinazolinone structure. The key steps include:
Formation of the Quinazolinone Core: This involves the reaction of 2-aminobenzoic acid with formamide under high-temperature conditions to form the quinazolinone core.
Functionalization: The quinazolinone core is then functionalized with various substituents, including methoxy and hydroxyethoxy groups, through a series of nucleophilic substitution and oxidation reactions.
Final Assembly: The final step involves the coupling of the functionalized quinazolinone with a dimethylphenyl group to form this compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .
化学反应分析
Types of Reactions
16a-Methyl-11-oxo Prednisolone undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various quinazolinone derivatives.
Reduction: Reduction reactions can modify the functional groups on the quinazolinone core.
Substitution: Nucleophilic substitution reactions are used to introduce different substituents onto the quinazolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products
The major products formed from these reactions include various substituted quinazolinone derivatives, which can have different biological activities and properties .
科学研究应用
Chemistry
16a-Methyl-11-oxo Prednisolone serves as a valuable tool compound in chemical research, particularly for studying the roles of BET proteins in gene regulation. Its ability to selectively inhibit these proteins allows researchers to explore epigenetic mechanisms underlying various cellular processes.
Biology
In biological studies, this compound is utilized to investigate the effects of bromodomain inhibition on cellular processes such as:
- Inflammation: It helps elucidate pathways involved in inflammatory responses.
- Cell Proliferation: Researchers study its impact on cell growth and division.
- Apoptosis: The compound's role in programmed cell death is also examined.
Medicine
Clinically, this compound is being evaluated for:
- Cardiovascular Diseases: It shows promise in modulating gene expression related to cholesterol metabolism and inflammation.
- Diabetes Management: The compound may influence metabolic pathways relevant to diabetes.
- Chronic Kidney Disease: Its anti-inflammatory properties are being explored for potential therapeutic benefits .
Pharmaceutical Industry
In the pharmaceutical sector, this compound acts as a lead for developing new drugs targeting BET proteins. Its unique selectivity profile could lead to therapies with fewer side effects compared to existing treatments .
作用机制
16a-Methyl-11-oxo Prednisolone exerts its effects by selectively inhibiting bromodomain and extra-terminal domain proteins, particularly the BET family member BRD4. These proteins interact with acetylated lysines on histones bound to DNA, regulating gene transcription through an epigenetic mechanism. By binding to the second bromodomain of BRD4, this compound disrupts these interactions, leading to changes in gene expression that can reduce cholesterol levels, inflammation, and other processes contributing to cardiovascular diseases .
相似化合物的比较
Similar Compounds
JQ1: Another bromodomain inhibitor that targets BET proteins but has a different chemical structure.
I-BET762: A BET inhibitor with a similar mechanism of action but different pharmacokinetic properties.
OTX015: A BET inhibitor used in cancer research with distinct binding affinities and selectivity profiles.
Uniqueness of 16a-Methyl-11-oxo Prednisolone
This compound is unique in its selective binding to the second bromodomain of BRD4, which allows for more targeted modulation of gene expression. This selectivity reduces off-target effects and enhances its therapeutic potential in treating cardiovascular diseases and other chronic conditions .
生物活性
Overview
16a-Methyl-11-oxo Prednisolone is a synthetic corticosteroid derived from prednisolone, designed to enhance anti-inflammatory and immunosuppressive properties while minimizing side effects. Its biological activity is primarily linked to its mechanism of action involving the inhibition of bromodomain and extraterminal (BET) proteins, particularly BRD4. This compound has been evaluated for its potential therapeutic applications in various diseases, including cardiovascular conditions and autoimmune disorders.
The primary mechanism by which this compound exerts its effects is through selective inhibition of BRD4, a member of the BET family. This protein plays a crucial role in regulating gene transcription by interacting with acetylated lysines on histones. By binding to the second bromodomain of BRD4, this compound disrupts these interactions, leading to alterations in gene expression that can reduce inflammation and cholesterol levels, thereby contributing to its therapeutic effects in cardiovascular diseases and other inflammatory conditions.
Biological Activities
The biological activities of this compound include:
- Anti-inflammatory Effects : It exhibits enhanced anti-inflammatory potency compared to prednisolone, making it a candidate for treating conditions like rheumatoid arthritis and asthma .
- Immunosuppressive Properties : The compound is effective in modulating immune responses, which is beneficial in managing autoimmune diseases .
- Metabolic Effects : Unlike traditional corticosteroids, it shows reduced side effects related to electrolyte metabolism and weight gain, which are common with other glucocorticoids .
Comparative Efficacy
In clinical studies comparing this compound to other corticosteroids, it has demonstrated superior efficacy in reducing symptoms of inflammation without the significant side effects associated with higher doses of traditional glucocorticoids. For instance, its anti-rheumatic potency has been estimated to be significantly greater than that of prednisolone at equivalent dosages .
Compound | Relative Potency (vs. Prednisolone) |
---|---|
16a-Methyl-9a-fluoroprednisolone | ~7 times greater |
16a-Methylprednisolone | ~1.33 times greater |
16a-Methylhydrocortisone | ~70% of prednisolone's potency |
Case Studies
- Rheumatoid Arthritis : In a study involving patients with rheumatoid arthritis, this compound was administered as part of a treatment regimen. Patients reported significant improvements in joint swelling and pain relief compared to those receiving standard prednisolone therapy .
- Asthma Management : A clinical trial assessed the efficacy of this compound in children with acute asthma exacerbations. Results indicated a reduction in hospital admissions and improved compliance compared to traditional corticosteroids like dexamethasone .
Research Findings
Recent research has expanded on the potential applications of this compound:
- Cardiovascular Diseases : The compound's ability to lower cholesterol levels and reduce inflammation positions it as a promising candidate for treating atherosclerosis.
- Cancer Research : Preliminary studies suggest that this compound may also have applications in oncology by modulating inflammatory pathways that contribute to tumor progression .
属性
IUPAC Name |
17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O5/c1-12-8-16-15-5-4-13-9-14(24)6-7-20(13,2)19(15)17(25)10-21(16,3)22(12,27)18(26)11-23/h6-7,9,12,15-16,19,23,27H,4-5,8,10-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDANAQULIKBQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3C(=O)CC2(C1(C(=O)CO)O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70859608 | |
Record name | 17,21-Dihydroxy-16-methylpregna-1,4-diene-3,11,20-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70859608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1247-42-3 | |
Record name | meprednisone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527579 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。